1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that features a piperidine ring, a triazole ring, and an aldehyde functional group The piperidine ring is a six-membered heterocyclic structure containing one nitrogen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
Piperidine-containing compounds, which this compound is a part of, are important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Biochemical Analysis
Biochemical Properties
1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the piperidine moiety is known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase . The triazole ring can form hydrogen bonds and π-π interactions with proteins, potentially affecting their function . The aldehyde group can form Schiff bases with amino groups in proteins, leading to covalent modifications . These interactions highlight the compound’s potential as a versatile biochemical tool.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins involved in signal transduction . Additionally, it can influence gene expression by binding to transcription factors or modifying histones . The compound’s impact on cellular metabolism may involve altering enzyme activities or metabolic fluxes . These effects underscore its potential utility in cellular biology research.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding, π-π interactions, and covalent modifications . It may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, the compound can modulate gene expression by interacting with transcription factors or modifying chromatin structure . These molecular interactions provide insights into its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade under others, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained modifications to cellular processes, highlighting the importance of temporal considerations in experimental design.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter levels or enhancing cognitive function . At high doses, it may cause toxic or adverse effects, including neurotoxicity or hepatotoxicity . These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, providing insights into its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within specific cellular compartments can influence its activity and function . Understanding these transport and distribution mechanisms is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multiple steps
- **Introduction of Aldeh
Preparation of Piperidine Derivative: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of amino alcohols.
Formation of Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne.
Properties
IUPAC Name |
1-[(1-ethylpiperidin-3-yl)methyl]triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-14-5-3-4-10(6-14)7-15-8-11(9-16)12-13-15/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLVGKPQMULJQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)CN2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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